molecular formula C14H18ClN5 B1269677 N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 299929-72-9

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1269677
CAS No.: 299929-72-9
M. Wt: 291.78 g/mol
InChI Key: QTGDVOOEMHTAPS-UHFFFAOYSA-N
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Description

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a p-tolyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dichloro-6-(p-tolyl)-1,3,5-triazine with tert-butylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted triazines with various functional groups.

    Oxidation and Reduction Reactions: Corresponding oxides or amines.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N2-(tert-Butyl)-6-chloro-N4-(phenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a phenyl group instead of a p-tolyl group.

    N2-(tert-Butyl)-6-chloro-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine: Similar structure but with an m-tolyl group instead of a p-tolyl group.

    N2-(tert-Butyl)-6-chloro-N4-(o-tolyl)-1,3,5-triazine-2,4-diamine: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting its reactivity and stability. The p-tolyl group contributes to its hydrophobicity and potential interactions with biological targets.

Properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5/c1-9-5-7-10(8-6-9)16-12-17-11(15)18-13(19-12)20-14(2,3)4/h5-8H,1-4H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGDVOOEMHTAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354674
Record name STK064997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203482
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299929-72-9
Record name STK064997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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